molecular formula C9H9NO B1325055 2-(Pyridin-4-yl)cyclopropanecarbaldehyde CAS No. 941717-10-8

2-(Pyridin-4-yl)cyclopropanecarbaldehyde

Cat. No.: B1325055
CAS No.: 941717-10-8
M. Wt: 147.17 g/mol
InChI Key: AAYIHILOKBYQEP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C9H9NO It features a cyclopropane ring attached to a pyridine ring, with an aldehyde functional group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine-4-carbaldehyde with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(Pyridin-4-yl)cyclopropanecarboxylic acid.

    Reduction: 2-(Pyridin-4-yl)cyclopropanemethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-yl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition or condensation reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)cyclopropanecarbaldehyde
  • 2-(Pyridin-2-yl)cyclopropanecarbaldehyde
  • 2-(Pyridin-4-yl)cyclopropanemethanol

Uniqueness

2-(Pyridin-4-yl)cyclopropanecarbaldehyde is unique due to the position of the pyridine ring and the presence of the cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-pyridin-4-ylcyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYIHILOKBYQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640479
Record name 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941717-10-8
Record name 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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